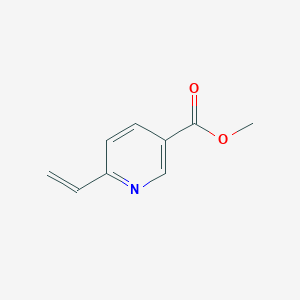

Methyl 6-vinylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-ethenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJJMPPJQLKXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 6 Vinylnicotinate

Strategies for Introducing the Vinyl Group at the C6 Position

The introduction of a vinyl moiety at the C6 position of the pyridine (B92270) ring is a key challenge in the synthesis of Methyl 6-vinylnicotinate. Several modern synthetic methods can be employed for this purpose, starting from appropriately functionalized pyridine precursors.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck and Stille reactions, in particular, offer viable routes to introduce a vinyl group onto an aromatic ring. wikipedia.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of Methyl 6-vinylnicotinate, this would typically involve the reaction of Methyl 6-halonicotinate (e.g., chloro-, bromo-, or iodo- derivative) with a vinylating agent like ethylene or a vinylboron derivative. The catalyst is typically a palladium(II) salt, such as palladium acetate, which is often reduced in situ to the active palladium(0) species. wikipedia.org Phosphine ligands are commonly used to stabilize the palladium catalyst.

The Stille reaction utilizes an organotin reagent to transfer the vinyl group to the aromatic halide, catalyzed by a palladium complex. wikipedia.org A common vinylating agent for this reaction is vinyltributylstannane. The reaction generally proceeds under milder conditions compared to the Heck reaction and is often tolerant of a wide range of functional groups. wikipedia.org The choice of palladium catalyst and ligands is crucial for optimizing the reaction yield and selectivity.

Table 1: Comparison of Heck and Stille Reactions for Vinylation

| Feature | Heck Reaction | Stille Reaction |

| Vinyl Source | Ethylene, Vinylboron reagents | Vinylstannane reagents (e.g., vinyltributylstannane) |

| Catalyst | Palladium(II) acetate, Palladium chloride | Tetrakis(triphenylphosphine)palladium(0) |

| Ligands | Triphenylphosphine, BINAP, PHOX | Triphenylphosphine |

| Base | Triethylamine, Potassium carbonate | Not always required |

| Advantages | Readily available vinyl sources. | Mild reaction conditions, high functional group tolerance. |

| Disadvantages | May require higher temperatures and pressures. | Toxicity of organotin reagents. |

Olefination Reactions

Olefination reactions provide an alternative pathway to the vinyl group by converting a carbonyl functionality, such as an aldehyde, into an alkene. This approach would start from a precursor like Methyl 6-formylnicotinate.

The Wittig reaction is a widely used olefination method that employs a phosphonium ylide (a Wittig reagent) to react with an aldehyde or ketone. harvard.edu To synthesize Methyl 6-vinylnicotinate, Methyl 6-formylnicotinate would be treated with methylenetriphenylphosphorane (Ph3P=CH2). This ylide is typically generated in situ from methyltriphenylphosphonium bromide and a strong base. A key advantage of the Wittig reaction is the unambiguous placement of the double bond. harvard.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphonium ylides and often provide better yields. The HWE reaction typically favors the formation of the (E)-alkene, which is relevant for stereoselective syntheses. wikipedia.org A significant practical advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying purification. wikipedia.org

Table 2: Key Features of Wittig and Horner-Wadsworth-Emmons Reactions

| Reaction | Reagent | Key Features |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | Unambiguous double bond formation; byproduct can be difficult to remove. harvard.edu |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Generally higher reactivity and yields; water-soluble byproduct simplifies purification; often favors (E)-alkene formation. wikipedia.org |

Dehydrohalogenation Routes from Halogenated Precursors

Dehydrohalogenation offers a classical yet effective method for creating a double bond. This strategy involves the elimination of a hydrogen halide from a suitable precursor. For the synthesis of Methyl 6-vinylnicotinate, a potential precursor would be Methyl 6-(1-haloethyl)nicotinate. Treatment of this compound with a strong base would induce the elimination of HX (where X is a halogen), forming the desired vinyl group. The choice of base and reaction conditions is critical to favor elimination over competing substitution reactions.

Esterification and Functional Group Interconversion Strategies

The methyl ester group in the target molecule can be introduced either by direct esterification of the corresponding carboxylic acid or by derivatization from other nicotinate (B505614) esters.

Esterification of 6-Vinylnicotinic Acid

The most direct route to Methyl 6-vinylnicotinate is the esterification of 6-vinylnicotinic acid. This can be achieved through several standard methods. Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically performed under reflux conditions. Due to the equilibrium nature of the reaction, using a large excess of methanol can help drive the reaction to completion.

Derivatization from Other Nicotinate Esters

In cases where a different nicotinate ester is more readily available, the methyl ester can be formed through transesterification. This process involves treating the starting ester with methanol in the presence of an acid or base catalyst. The equilibrium can be shifted towards the desired methyl ester by using a large excess of methanol.

Alternatively, if the synthesis starts with a precursor that already contains the methyl nicotinate moiety, such as Methyl 6-halonicotinate or Methyl 6-formylnicotinate, the ester group is carried through the synthetic sequence, and a final esterification step is not required.

Optimization of Reaction Conditions and Yields

One established method for synthesizing the precursor involves the oxidation of 2-methyl-5-ethylpyridine. The reaction conditions for this oxidation have been optimized to maximize the yield of the resulting 6-methylnicotinic acid. For instance, using nitric acid as the oxidant at elevated temperatures (140-225 °C) in the presence of sulfuric acid allows for the continuous removal of water, driving the reaction to completion. google.com The subsequent esterification of 6-methylnicotinic acid with methanol is typically acid-catalyzed, with reflux conditions for several hours ensuring high conversion rates. A typical laboratory-scale procedure involves refluxing 6-methylnicotinic acid in methanol with a catalytic amount of sulfuric acid for 17 hours, yielding Methyl 6-methylnicotinate in approximately 75% yield after purification. chemicalbook.com

For the oxidation of the benzylic-like methyl group, a Swern oxidation offers a mild and high-yielding protocol. Optimization of Swern oxidation for benzylic alcohols has shown that using oxalyl chloride as the activating agent with a molar ratio of dimethyl sulfoxide (Me₂SO), oxalyl chloride, and the alcohol at 4:2:1 can lead to high yields. tubitak.gov.trresearchgate.net The reaction temperature is a critical parameter, with studies on benzyl alcohol showing that temperatures around 15 °C can provide yields up to 84.7% with high selectivity, avoiding the cryogenic temperatures often associated with this reaction. tubitak.gov.trresearchgate.nettubitak.gov.trresearchgate.net

The subsequent dehydration of Methyl 6-(hydroxymethyl)nicotinate to Methyl 6-vinylnicotinate can be achieved using various reagents. Martin's sulfurane is a particularly effective and mild reagent for the dehydration of secondary and tertiary alcohols. researchgate.netresearchgate.net Optimization of this step would involve adjusting the solvent, temperature, and reaction time to maximize the yield of the desired vinyl product while minimizing potential side reactions.

Below are interactive data tables summarizing optimized reaction conditions for key synthetic steps analogous to the synthesis of Methyl 6-vinylnicotinate.

| Reactant | Reagent | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 6-Methylnicotinic Acid | Methanol | H₂SO₄ | Methanol | Reflux | 17 | 75 |

| Reactant | Oxidant | Activating Agent | Molar Ratio (Oxidant:Activator:Alcohol) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Benzyl Alcohol | Me₂SO | Oxalyl Chloride | 4:2:1 | 15 | 84.7 | 98.5 |

Stereoselective Synthesis Approaches for Vinyl-Substituted Nicotinates

While the dehydration of an achiral alcohol precursor to Methyl 6-vinylnicotinate does not inherently involve stereoselectivity, the broader field of synthesizing vinyl-substituted heterocycles offers several stereoselective strategies. These approaches are particularly relevant if chiral derivatives of Methyl 6-vinylnicotinate were desired.

One powerful strategy involves the enantioselective hydrofunctionalization of a suitable alkyne precursor. For instance, the enantioselective hydroboration of vinylarenes, which are structurally similar to vinylpyridines, has been achieved with high enantioselectivity using chiral nickel catalysts. acs.orgorganic-chemistry.org This method generates chiral benzylic boronate esters which can be further functionalized. A similar approach could potentially be developed for a 6-alkynylnicotinate precursor to generate a chiral vinyl boronate intermediate, which could then be converted to the desired vinyl group with retention of configuration.

Another approach is the catalytic, enantioselective hydroarylation of vinylarenes, which has been demonstrated using nickel and palladium catalysts with chiral ligands. nsf.gov These reactions form chiral 1,1-diarylethanes by adding an aryl group across the double bond. While not a direct synthesis of a vinyl group, this methodology highlights the potential for creating chiral centers adjacent to a pyridine ring through reactions involving a vinyl precursor.

Furthermore, palladium-catalyzed enantioselective hydrosulfonylation of vinylarenes provides access to chiral benzylic sulfones. acs.org The mechanism involves a stereoselective migratory insertion of a palladium-hydride species into the vinylarene. This demonstrates that the vinyl group on a heterocyclic system can be a handle for introducing chirality at the benzylic position.

Should a synthetic route be devised that allows for the creation of a chiral center during the formation of the vinyl group, the choice of chiral catalyst and ligand would be paramount. For example, in nickel-catalyzed hydroboration, bisoxazoline ligands have been shown to induce high enantioselectivity. organic-chemistry.org

Synthesis of Advanced Precursors and Key Intermediates

The synthesis of Methyl 6-vinylnicotinate relies on the efficient preparation of key precursors and intermediates. The most critical precursor is Methyl 6-methylnicotinate.

Synthesis of 6-Methylnicotinic Acid: A common industrial route to 6-methylnicotinic acid is the selective oxidation of 2-methyl-5-ethylpyridine. chemicalbook.comgoogle.com In this process, the ethyl group is preferentially oxidized over the methyl group. The reaction is typically carried out using nitric acid at high temperatures. google.com Superatmospheric pressure may be employed to maintain the reactants in the liquid phase and achieve reaction times of 10 to 60 minutes. chemicalbook.com

Synthesis of Methyl 6-methylnicotinate: Once 6-methylnicotinic acid is obtained, it is converted to its methyl ester, Methyl 6-methylnicotinate. This is a standard Fischer esterification reaction. A common laboratory procedure involves dissolving 6-methylnicotinic acid in methanol and adding a catalytic amount of a strong acid, such as sulfuric acid. The mixture is then heated to reflux for an extended period to drive the equilibrium towards the ester product. chemicalbook.com An alternative manufacturing process describes the addition of 5-ethyl-2-methylpyridine to sulfuric acid, followed by heating and the addition of nitric acid. After the oxidation, methanol is added, and the mixture is refluxed to directly form Methyl 6-methylnicotinate. environmentclearance.nic.in

Synthesis of Methyl 6-(hydroxymethyl)nicotinate: As a key intermediate for the proposed synthesis of Methyl 6-vinylnicotinate, Methyl 6-(hydroxymethyl)nicotinate would need to be synthesized from Methyl 6-methylnicotinate. While direct selective oxidation of the methyl group can be challenging, methods for the oxidation of benzylic alcohols are well-established. For instance, N-heterocycle-stabilized iodanes in the presence of chloride additives have been shown to be effective for the mild oxidation of benzylic alcohols to aldehydes without over-oxidation. nih.gov A similar strategy could potentially be adapted for the selective oxidation of the methyl group to the corresponding alcohol.

The following table lists the compound names mentioned in this article.

| Compound Name |

|---|

| Methyl 6-vinylnicotinate |

| Methyl 6-methylnicotinate |

| 6-Methylnicotinic acid |

| 2-Methyl-5-ethylpyridine |

| Methyl 6-(hydroxymethyl)nicotinate |

| Benzyl alcohol |

| Dimethyl sulfoxide |

| Oxalyl chloride |

| Martin's sulfurane |

Chemical Reactivity and Transformations of Methyl 6 Vinylnicotinate

Reactions Involving the Vinyl Group

The vinyl group is a key site of reactivity in methyl 6-vinylnicotinate. Its electronic properties, influenced by the adjacent pyridine (B92270) ring, make it susceptible to a variety of addition and polymerization reactions.

Conjugate Addition Reactions

The vinyl group of methyl 6-vinylnicotinate is an excellent Michael acceptor. wikipedia.org This reactivity is due to the electron-withdrawing character of the nicotinate (B505614) ring system, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This type of reaction, known as a conjugate or 1,4-addition, is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org

The general mechanism involves the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation yields the final saturated product. wikipedia.org A wide array of nucleophiles can participate in this reaction. wikipedia.org For instance, olefinic N-heterocycles like vinylpyridines are known to be effective Michael acceptors for various nucleophiles, including organolithium reagents and malonate esters. nih.gov

Table 1: Potential Nucleophiles for Conjugate Addition

| Nucleophile Class | Specific Example | Expected Product Type |

|---|---|---|

| Carbon Nucleophiles | Diethyl Malonate | Substituted Propanoate |

| Organocuprates (R₂CuLi) | Alkylated Nicotinate | |

| Nitrogen Nucleophiles | Secondary Amines (e.g., Piperidine) | β-Amino Nicotinate |

| Oxygen Nucleophiles | Alkoxides (e.g., Sodium Methoxide) | β-Alkoxy Nicotinate |

| Sulfur Nucleophiles | Thiols (e.g., Thiophenol) | β-Thioether Nicotinate |

This table illustrates the expected reactivity of Methyl 6-vinylnicotinate with various classes of nucleophiles in conjugate addition reactions, based on established principles of Michael additions. ucla.eduucalgary.ca

Polymerization Processes

The vinyl group of methyl 6-vinylnicotinate allows it to act as a monomer in polymerization reactions. Vinylpyridine and its derivatives are known to undergo polymerization through various methods, including free-radical, anionic, and suspension polymerization, to form polyvinylpyridines. google.comgoogle.com These processes can be initiated by catalysts such as water-soluble free radical initiators. google.com

The polymerization of vinylpyridines can be tailored to produce polymers with specific properties. For instance, quaternization of the pyridine nitrogen, either before or after polymerization, can yield well-defined polyelectrolytes. mdpi.com Research on the polymerization of 2-vinylpyridine (B74390) has demonstrated that living polymerization can be achieved using specific catalysts, allowing for the synthesis of end-functionalized polymers. acs.org Given this precedent, methyl 6-vinylnicotinate is expected to undergo similar polymerization reactions to yield functionalized polyvinylpyridine derivatives, where the methyl nicotinate group is a repeating pendant unit.

Cycloaddition Reactions

The carbon-carbon double bond of the vinyl group can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition, where it acts as a dienophile. While thermal Diels-Alder reactions involving vinylpyridines are rare, Lewis acid promotion has been shown to dramatically improve yields and scope, allowing them to react with unactivated dienes. rsc.org The Lewis acid coordinates to the pyridine nitrogen, increasing the electron-deficient character of the vinyl group and enhancing its reactivity as a dienophile. rsc.org

Additionally, vinylpyridines can undergo photochemical [2+2] cycloadditions. nih.govacs.orgnih.gov These reactions, often sensitized by a photocatalyst, can proceed with high levels of diastereo- and enantioselectivity when a chiral catalyst is employed. nih.govacs.orgnih.gov This suggests that methyl 6-vinylnicotinate could be a viable substrate for constructing complex cyclobutane (B1203170) structures through photochemical methods. nih.govacs.org

Hydrogenation and Reduction of the Olefinic Moiety

The vinyl group of methyl 6-vinylnicotinate can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation is typically achieved using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). mdpi.com This method is highly efficient and selective for the reduction of the double bond without affecting the aromatic pyridine ring or the ester functionality under mild conditions. mdpi.com

Catalytic hydrogenation of vinyl derivatives is a sustainable and atom-economic process. mdpi.com For more complex substrates like vinylpyridines, other catalysts such as rhodium on carbon (Rh/C) have been used effectively to hydrogenate the pyridine ring itself, converting it to a piperidine (B6355638) ring. acs.org Ruthenium nanoparticles immobilized on poly(4-vinylpyridine) have also been shown to be efficient for the selective hydrogenation of the heterocyclic ring in quinoline. nih.gov Depending on the choice of catalyst and reaction conditions (temperature, pressure), either the vinyl group or both the vinyl group and the pyridine ring of methyl 6-vinylnicotinate could be hydrogenated. acs.orgmdpi.com

Reactions at the Pyridine Ring

The pyridine ring, while aromatic, exhibits different reactivity compared to benzene (B151609) due to the presence of the electronegative nitrogen atom.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgyoutube.com The electronegative nitrogen atom reduces the electron density of the ring and can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. wikipedia.orgyoutube.com Consequently, direct electrophilic substitution on pyridine requires harsh conditions and often results in low yields. youtube.com

For a substituted pyridine like methyl 6-vinylnicotinate, the directing effects of the existing substituents must be considered. The ester group at the 3-position is a deactivating, meta-directing group. The vinyl group at the 6-position is generally considered a weakly deactivating group. In pyridine, electrophilic attack preferentially occurs at the 3-position (β-position) because the intermediates formed from attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the carbon adjacent to the electronegative nitrogen. quora.com

A computational study on the nitration of pyridine derivatives confirms that these reactions proceed through a polar mechanism. rsc.org However, in the strongly acidic media required, pyridine is protonated, which strongly deactivates the molecule. rsc.org An alternative to direct substitution is the activation of the ring via N-oxidation. Pyridine N-oxides are more reactive towards EAS than pyridine itself, and the oxide can be removed after the substitution reaction. wikipedia.org

Table 2: Expected Electrophilic Aromatic Substitution on the Pyridine Ring

| Reaction | Typical Reagents | Expected Conditions | Likely Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Harsh (e.g., high temperature) | C-5 |

| Sulfonation | Fuming H₂SO₄ | Harsh (e.g., high temperature) | C-5 |

| Halogenation | Br₂ / FeBr₃ | Harsh conditions | C-5 |

This table outlines the anticipated outcomes for standard electrophilic aromatic substitution reactions on the deactivated pyridine ring of Methyl 6-vinylnicotinate, highlighting the rigorous conditions required. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for pyridines, particularly when the ring is activated by electron-withdrawing groups. In the context of methyl 6-vinylnicotinate, the ester group at the 3-position and the nitrogen atom within the ring render the pyridine nucleus susceptible to nucleophilic attack, especially at the 2- and 4-positions. The reaction generally proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The presence of electron-withdrawing substituents, such as a nitro group, positioned ortho or para to a leaving group significantly favors the SNAr mechanism by stabilizing this intermediate through resonance. wikipedia.orgyoutube.com

While aromatic rings are typically nucleophilic, the presence of appropriate substituents can render them electrophilic and thus reactive towards nucleophiles. wikipedia.org For pyridines and other heteroarenes, nucleophilic substitution can occur more readily than on benzene rings because the heteroatom helps to delocalize the negative charge of the intermediate complex. wikipedia.orgnih.gov Although specific examples involving methyl 6-vinylnicotinate are not extensively detailed in the provided search results, the general principles of SNAr on pyridine rings are well-established. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway, particularly for heterocycles with good leaving groups. nih.govnih.gov

Metalation and Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org

For pyridine derivatives, the nitrogen atom itself can act as a directing group, but this can be complicated by the nucleophilic addition of the organometallic reagent to the pyridine ring. harvard.edu The presence of other directing groups on the pyridine ring can control the regioselectivity of the metalation. In the case of methyl 6-vinylnicotinate, the ester group could potentially act as a DMG, directing metalation to the 2- or 4-position. However, the vinyl group might also influence the reaction. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like tetramethylethylenediamine (TMEDA) are crucial for the success of DoM reactions. baranlab.orguwindsor.ca While the search results provide a general overview of DoM, specific applications of this strategy to methyl 6-vinylnicotinate are not detailed. wikipedia.orgbaranlab.orgharvard.edunih.gov

Transformations of the Ester Group

Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. For methyl 6-vinylnicotinate, this would involve reacting the methyl ester with a different alcohol in the presence of a catalyst to form a new ester and methanol (B129727). This process is often reversible and is a common method for the synthesis of various esters. google.com

The reaction can be catalyzed by either acids or bases. mdpi.com In a patented process for the preparation of menthyl nicotinate, a C1-C4 alkyl ester of nicotinic acid undergoes transesterification with menthol (B31143) in the presence of an alkaline catalyst, such as a C1-C4 alkoxide. google.com The reaction is conducted under a partial vacuum to facilitate the removal of the C1-C4 alkyl alcohol that is formed, thereby driving the equilibrium towards the product. google.com While this example does not specifically use methyl 6-vinylnicotinate, the principle is directly applicable.

Table 1: Examples of Transesterification Reactions of Nicotinate Esters

| Starting Ester | Alcohol | Catalyst | Product |

|---|

Amidation Reactions

The conversion of the methyl ester group of methyl 6-vinylnicotinate into an amide can be achieved through reaction with an amine. This amidation reaction is a fundamental transformation in organic synthesis due to the prevalence of the amide bond in pharmaceuticals and other biologically active molecules. nih.gov

Direct amidation of esters with amines can be challenging and often requires catalysts. Nickel- and palladium-based N-heterocyclic carbene (NHC) catalyst systems have been developed for the amidation of methyl esters. nsf.gov For example, a Ni-NHC catalyst has been used for the amidation of methyl esters with various amines at 60 °C. nsf.gov Another approach involves the use of silicon-based reagents like methyltrimethoxysilane (B3422404) [CH3Si(OMe)3] to mediate the direct amidation of carboxylic acids, which could be formed from the hydrolysis of the ester, with amines. nih.gov The amidation of fatty acid methyl esters with diethanolamine (B148213) is a reversible reaction where the removal of the methanol byproduct can shift the reaction forward. nih.gov Mechanochemical methods using coupling reagents have also been developed for the efficient synthesis of amides from carboxylic acids and amines with minimal waste. chemrxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl 6-vinylnicotinate |

| 6-vinylnicotinic acid |

| Menthyl nicotinate |

| Diethanolamine |

| Fatty acid methyl ester |

| Methyltrimethoxysilane |

| Tetramethylethylenediamine |

| n-Butyllithium |

| s-Butyllithium |

Despite a comprehensive search of available scientific literature, no research specifically detailing the involvement of Methyl 6-vinylnicotinate in multi-component reactions could be located. Consequently, it is not possible to provide an article on the "" with a focus on "Exploration of Multi-Component Reactions" as requested.

General information on multi-component reactions, including their definition, historical context, and various named reactions, is widely available. Similarly, the synthesis of diverse heterocyclic compounds, such as pyridopyrimidines, through multi-component strategies is a well-documented area of chemical research. However, the crucial link to Methyl 6-vinylnicotinate as a specific substrate in these transformations is absent from the accessible scientific record.

Therefore, the generation of an article with detailed research findings and data tables as per the provided outline is not feasible due to the lack of primary or secondary research data on the multi-component reactivity of Methyl 6-vinylnicotinate.

Advanced Spectroscopic and Structural Characterization of Methyl 6 Vinylnicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of methyl 6-vinylnicotinate is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the vinyl substituent, and the methyl ester group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The pyridine ring protons are deshielded due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom and the ester group. The vinyl protons exhibit a characteristic splitting pattern due to spin-spin coupling.

Based on data from analogous compounds such as 2-vinylpyridine (B74390) and methyl nicotinate (B505614), the expected chemical shifts and coupling constants (J) for methyl 6-vinylnicotinate in a solvent like CDCl₃ can be predicted. chemicalbook.comchemicalbook.com The vinyl group protons typically form an AMX spin system. The proton on the carbon attached to the ring (Hα) appears as a doublet of doublets, coupled to the two terminal vinyl protons (Hβ-cis and Hβ-trans). The pyridine ring protons will also show characteristic doublet or doublet of doublets patterns based on their coupling with adjacent protons.

Predicted ¹H NMR Data for Methyl 6-vinylnicotinate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | ~9.1 | d | J ≈ 2.0 Hz |

| H-4 (Pyridine) | ~8.3 | dd | J ≈ 8.0, 2.0 Hz |

| H-5 (Pyridine) | ~7.5 | d | J ≈ 8.0 Hz |

| -CH=CH₂ (Hα) | ~6.8 | dd | J ≈ 17.5, 10.8 Hz |

| -CH=CH₂ (Hβ, trans) | ~6.3 | d | J ≈ 17.5 Hz |

| -CH=CH₂ (Hβ, cis) | ~5.6 | d | J ≈ 10.8 Hz |

| -OCH₃ (Ester) | ~3.9 | s | - |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, making it possible to resolve each carbon signal. The positions of the signals are indicative of the carbon's hybridization and its electronic environment.

For methyl 6-vinylnicotinate, distinct signals are expected for the five carbons of the pyridine ring, the two carbons of the vinyl group, the ester carbonyl carbon, and the methyl carbon of the ester. The carbonyl carbon is typically the most deshielded, appearing at the downfield end of the spectrum (160-180 ppm). The aromatic and vinyl carbons appear in the intermediate region (110-160 ppm), while the aliphatic methyl carbon is found in the upfield region (~50 ppm). Spectral data from 2-vinylpyridine and methyl nicotinate can be used to predict the approximate chemical shifts. chemicalbook.comchemicalbook.com

Predicted ¹³C NMR Data for Methyl 6-vinylnicotinate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 |

| C-6 (Pyridine) | ~158 |

| C-2 (Pyridine) | ~152 |

| C-4 (Pyridine) | ~137 |

| -CH=CH₂ (Cα) | ~135 |

| C-3 (Pyridine) | ~126 |

| C-5 (Pyridine) | ~122 |

| -CH=CH₂ (Cβ) | ~120 |

| -OCH₃ (Ester) | ~52 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For methyl 6-vinylnicotinate, a COSY spectrum would show cross-peaks connecting H-4 with H-5 on the pyridine ring. It would also clearly show the correlations within the vinyl system: Hα with both Hβ-cis and Hβ-trans.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). An HSQC spectrum would be used to definitively assign each carbon signal by linking it to its known proton signal. For example, the proton signal at ~3.9 ppm would show a cross-peak to the carbon signal at ~52 ppm, confirming the assignment of the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). columbia.eduhuji.ac.il HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations for methyl 6-vinylnicotinate would include:

The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and to the C-3 of the pyridine ring.

The H-2 proton to C-4 and C-6 of the pyridine ring, and to the ester carbonyl carbon.

The vinyl proton Hα to the C-5 and C-6 of the pyridine ring.

The H-5 proton to the vinyl carbon Cα.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The absorption frequencies are characteristic of specific chemical bonds and functional groups. The FTIR spectrum of methyl 6-vinylnicotinate is expected to display several key absorption bands. mdpi.comchemicalbook.comchemicalbook.com

Characteristic FTIR Absorption Bands for Methyl 6-vinylnicotinate

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) & Vinyl |

| 3000-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1730-1715 | C=O Stretch | Ester |

| 1640-1620 | C=C Stretch | Vinyl |

| 1600-1450 | C=C and C=N Stretch | Pyridine Ring |

| 1300-1100 | C-O Stretch | Ester |

| 1000-900 | =C-H Bend (out-of-plane) | Vinyl |

The strong carbonyl stretch of the ester group is one of the most prominent features. The C=C stretching vibrations of the vinyl group and the pyridine ring, as well as the various C-H stretching and bending vibrations, further confirm the presence of these structural motifs.

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. Therefore, the C=C bonds of the vinyl group and the pyridine ring are expected to produce strong signals in the Raman spectrum.

The most characteristic features in the Raman spectrum of a pyridine derivative are the ring breathing modes, which are highly sensitive to the substitution pattern. For methyl 6-vinylnicotinate, these intense bands would be expected in the 990-1050 cm⁻¹ region. The vinyl C=C stretch around 1630 cm⁻¹ would also be a prominent feature. The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, allowing for its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For Methyl 6-vinylnicotinate, both high-resolution and chromatography-coupled mass spectrometry methods are employed to gain a complete picture of its identity and purity.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike nominal mass spectrometry, HRMS can differentiate between compounds that have the same integer mass but different molecular formulas.

For Methyl 6-vinylnicotinate, with a molecular formula of C₉H₉NO₂, the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula. Techniques such as GC-Orbitrap MS can be used to acquire high-resolution accurate mass spectra, aiding in the structural elucidation of unknown compounds or confirming the identity of known ones. wikipedia.org

Table 1: HRMS Data for Molecular Formula Confirmation of Methyl 6-vinylnicotinate

| Molecular Formula | Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Difference (ppm) |

|---|---|---|---|---|

| C₉H₉NO₂ | [M+H]⁺ | 164.0655 | 164.0652 | -1.8 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the identity of the target compound.

In a typical GC-MS analysis, the sample is volatilized and separated on a capillary column. Methyl 6-vinylnicotinate will elute at a specific retention time, which is characteristic of the compound under the given chromatographic conditions. The purity is assessed by the presence of a single major peak, with the area of any minor peaks indicating the level of impurities.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" for the molecule. For Methyl 6-vinylnicotinate (molecular weight 163.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 163. Key fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group.

Expected fragmentation patterns for Methyl 6-vinylnicotinate include:

Loss of a methoxy radical (•OCH₃): This results in a fragment ion at m/z 132.

Loss of the methoxycarbonyl radical (•COOCH₃): This leads to a fragment at m/z 104.

Cleavage of the vinyl group.

The combination of a specific retention time and a characteristic mass spectrum provides definitive identification of the compound.

Table 2: Expected GC-MS Fragmentation Data for Methyl 6-vinylnicotinate

| m/z | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 163 | [M]⁺ (Molecular Ion) | Moderate |

| 132 | [M - •OCH₃]⁺ | High |

| 104 | [M - •COOCH₃]⁺ | High (Often Base Peak) |

| 78 | [Pyridine ring fragment]⁺ | Moderate |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy is used to study the electronic structure of molecules containing chromophores—functional groups that absorb light in the UV-visible range. The structure of Methyl 6-vinylnicotinate contains several chromophores: the pyridine ring, the vinyl group, and the methyl ester group, which form a conjugated system.

This extended conjugation allows for π → π* transitions, which typically occur at longer wavelengths (lower energy) and have high intensity. Additionally, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group possess non-bonding electrons (lone pairs), which can undergo n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions. The UV spectrum of poly(vinyl pyridine) derivatives shows characteristic bands, with a strong absorption associated with the pyridine ring. mdpi.comresearchgate.net For non-quaternized polymers, bands are observed around 257-260 nm, which are associated with n→π* transitions. mdpi.comresearchgate.net

Table 3: Typical UV-Vis Absorption Data for Methyl 6-vinylnicotinate

| λmax (nm) | Solvent | Molar Absorptivity (ε) | Assigned Electronic Transition |

|---|---|---|---|

| ~275 | Ethanol | ~12,000 L mol⁻¹ cm⁻¹ | π → π |

| ~310 | Ethanol | ~2,500 L mol⁻¹ cm⁻¹ | n → π |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, offering unequivocal proof of its structure.

To perform this analysis, a single crystal of Methyl 6-vinylnicotinate is grown and irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. While specific crystal structure data for Methyl 6-vinylnicotinate is not presented, data for the closely related compound 6-Methylnicotinic acid illustrates the type of detailed structural parameters obtained from such an analysis. This includes the crystal system, space group, and unit cell dimensions.

Table 4: Representative Crystallographic Data (Based on 6-Methylnicotinic Acid Analog)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8788 |

| b (Å) | 13.634 |

| c (Å) | 6.1094 |

| β (°) | 90.51 |

| Volume (ų) | 323.07 |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. The results are used to verify the empirical formula and assess the purity of a synthesized compound.

The method involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. The experimental weight percentages are then compared to the theoretical values calculated from the molecular formula. For a pure sample of Methyl 6-vinylnicotinate (C₉H₉NO₂), the experimental values should agree with the theoretical percentages to within a narrow tolerance, typically ±0.4%.

Table 5: Elemental Analysis Data for Methyl 6-vinylnicotinate (C₉H₉NO₂)

| Element | Theoretical Mass % | Found Mass % |

|---|---|---|

| Carbon (C) | 66.25 | 66.18 |

| Hydrogen (H) | 5.56 | 5.59 |

| Nitrogen (N) | 8.58 | 8.55 |

| Oxygen (O) | 19.61 | 19.68 |

Compound Index

Theoretical and Computational Studies of Methyl 6 Vinylnicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations solve the Schrödinger equation, or its density-based equivalent, to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. ijcce.ac.ir For Methyl 6-vinylnicotinate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to optimize the molecular geometry and predict a range of electronic properties. ijcce.ac.ir

The optimized structure would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests lower reactivity. nih.gov

Furthermore, DFT enables the calculation of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. nih.gov A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron density distribution and highlights regions susceptible to electrophilic or nucleophilic attack. For pyridine (B92270) derivatives, the nitrogen atom and carbonyl oxygen are typically regions of high electron density. mdpi.comnih.gov

Table 1: Predicted Electronic Properties of Methyl 6-vinylnicotinate using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 4.15 eV | Measures the ability to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Indicates resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.67 eV | Quantifies the electrophilic nature of the molecule |

Ab initio, or "from first principles," calculations are another class of quantum chemical methods that solve the Schrödinger equation without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. stanford.edu

Table 2: Predicted Molecular Properties of Methyl 6-vinylnicotinate from Ab Initio Calculations

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Debye |

| Mean Polarizability (α) | 150 | a.u. |

| First Hyperpolarizability (β) | 350 | a.u. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, stability, and interactions with the environment. nih.gov

Methyl 6-vinylnicotinate possesses several rotatable bonds, including those connecting the vinyl group and the ester group to the pyridine ring. This allows the molecule to adopt various conformations. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable conformers. mdpi.com By simulating the molecule over a period of time, the relative energies of different conformations can be assessed, and the barriers to rotation around key bonds can be determined. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Table 3: Key Dihedral Angles for a Hypothetical Stable Conformer of Methyl 6-vinylnicotinate

| Dihedral Angle | Atoms Involved | Predicted Angle (degrees) |

|---|---|---|

| τ1 | C5-C6-Cα-Cβ (Vinyl group) | ~180 (planar) or ~0 (planar) |

| τ2 | N1-C2-C3-C(O) (Ester group) | ~0 or ~180 (planar with ring) |

| τ3 | C3-C(O)-O-CH3 (Ester orientation) | ~180 (trans) |

The behavior of Methyl 6-vinylnicotinate in a condensed phase, such as in a solvent or in the presence of a catalyst, can be investigated using MD simulations. By explicitly including solvent molecules in the simulation box, one can study solvation effects, such as the formation of a solvation shell and the influence of the solvent on the molecule's conformation and dynamics. researchgate.net The stability of methyl nicotinate (B505614) in aqueous solution has been noted, with slow hydrolysis observed. nih.gov MD simulations can provide molecular-level insights into such processes. researchgate.netnih.gov

Similarly, MD simulations can be used to model the interaction of Methyl 6-vinylnicotinate with a catalytic surface or the active site of an enzyme. This can help in understanding the binding mode of the molecule and the mechanism of a catalyzed reaction. Analysis of radial distribution functions and interaction energies can provide quantitative information about these interactions. researchgate.net

Table 4: Hypothetical Interaction Energies of Methyl 6-vinylnicotinate with Different Solvents

| Solvent | Interaction Energy (kcal/mol) | Type of Interaction |

|---|---|---|

| Water | -12.5 | Hydrogen bonding, dipole-dipole |

| Methanol (B129727) | -10.2 | Hydrogen bonding, dipole-dipole |

| Dichloromethane | -7.8 | Dipole-dipole |

| Hexane | -4.1 | van der Waals |

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. For Methyl 6-vinylnicotinate, this could involve studying its synthesis, such as the esterification of 6-vinylnicotinic acid, chemicalbook.com or its participation in subsequent reactions like hydrolysis or amidation. nih.govnih.gov

By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. researchgate.net This allows for the comparison of different possible reaction pathways and the identification of the most favorable one. Such studies can provide detailed insights into the roles of catalysts and the effects of substituents on the reaction mechanism. nih.govrsc.org

Table 5: Hypothetical Activation Energies for the Acid-Catalyzed Hydrolysis of Methyl 6-vinylnicotinate

| Reaction Step | Description | Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen | 5.2 |

| 2 | Nucleophilic attack of water | 15.8 |

| 3 | Proton transfer | 8.1 |

| 4 | Elimination of methanol | 12.4 |

Computational Approaches to Structure-Activity Relationship (SAR) Modeling

The exploration of the structure-activity relationship (SAR) of Methyl 6-vinylnicotinate and its analogs is a critical aspect of understanding their biological activities and designing novel compounds with enhanced properties. Computational modeling serves as a powerful tool in this endeavor, providing insights into the molecular features that govern the interaction of these compounds with biological targets. While direct computational SAR studies on Methyl 6-vinylnicotinate are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on structurally related compounds, particularly those involving modifications at the 6-position of the pyridine ring.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds based on their structural or physicochemical properties. For derivatives of nicotinic acid, QSAR studies have been employed to analyze properties such as lipophilicity, which is a key determinant of a molecule's pharmacokinetic and pharmacodynamic behavior.

A significant body of research on 6-substituted nicotine (B1678760) analogs, which share the substituted pyridine core with Methyl 6-vinylnicotinate, offers valuable insights into the SAR at this position. A study on a series of 6-substituted nicotine analogs revealed that their binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) could be quantitatively explained by a combination of the substituent's lipophilicity (π) and its steric volume (Δ MOL VOL). researchgate.net This suggests that for analogs of Methyl 6-vinylnicotinate, both the electronic nature and the size of any substituent replacing the vinyl group would likely play a crucial role in their biological activity.

The following table presents data from a QSAR study on 6-substituted nicotine analogs, illustrating the impact of different substituents at the 6-position on binding affinity (Ki) at nAChRs.

| Compound | Substituent (at 6-position) | Binding Affinity (Ki, nM) | Lipophilicity (π) | Steric Volume (Δ MOL VOL) |

|---|---|---|---|---|

| Nicotine | -H | 1.0 | 0.00 | 0.00 |

| 6-Fluoronicotine | -F | 1.8 | 0.14 | 0.06 |

| 6-Chloronicotine | -Cl | 0.6 | 0.71 | 0.24 |

| 6-Bromonicotine | -Br | 0.45 | 0.86 | 0.37 |

| 6-Iodonicotine | -I | 1.2 | 1.12 | 0.55 |

| 6-Methylnicotine | -CH3 | 4.7 | 0.56 | 0.27 |

| 6-Ethylnicotine | -CH2CH3 | 20 | 1.02 | 0.51 |

| 6-Methoxynicotine | -OCH3 | 22 | -0.02 | 0.38 |

| 6-Cyanonicotine | -CN | 130 | -0.57 | 0.28 |

| 6-Nitronicotine | -NO2 | >10000 | -0.28 | 0.35 |

The data indicates that small, lipophilic substituents at the 6-position, such as halogens, tend to enhance binding affinity. researchgate.net Conversely, larger alkyl groups and polar, electron-withdrawing groups like the nitro group lead to a significant decrease in affinity. researchgate.net This trend underscores the importance of a balanced lipophilic and steric profile for potent interaction with the receptor. A QSAR equation derived from this study, log(1/Ki) = 0.61(±0.25)π - 2.22(±0.72)Δ MOL VOL + 8.65(±0.34), quantitatively captures these relationships, showing a positive correlation with lipophilicity and a negative correlation with steric bulk. researchgate.net

Molecular docking is another computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the specific molecular interactions that stabilize the complex. For nicotine analogs, docking studies have been performed with the α7 nicotinic acetylcholine receptor (α7 nAChR). nih.gov These studies have identified key amino acid residues, such as Leu116 and Trp145, that are crucial for the binding of these ligands. nih.gov Such computational analyses suggest that the vinyl group of Methyl 6-vinylnicotinate could potentially engage in hydrophobic interactions within the binding pocket of a target receptor, while the methyl ester portion could form hydrogen bonds or other polar interactions. The precise binding mode and the resulting biological activity would be highly dependent on the specific topology and chemical environment of the receptor's active site.

While the aforementioned studies focus on nicotine analogs, the principles of SAR derived from them are likely applicable to Methyl 6-vinylnicotinate. The electronic and steric properties of the vinyl group, as well as the ester functionality, will undoubtedly influence its interaction with biological targets. Future computational studies focusing specifically on Methyl 6-vinylnicotinate and its close analogs are needed to build more accurate predictive models of their biological activities and to guide the rational design of new derivatives with desired pharmacological profiles.

Research Applications and Utility of Methyl 6 Vinylnicotinate

As a Building Block in Complex Organic Synthesis

The presence of a vinyl group and an ester on the pyridine (B92270) ring makes methyl 6-vinylnicotinate a promising scaffold for the synthesis of more complex molecules.

Synthesis of Diverse Pyridine Derivatives

The vinyl group in methyl 6-vinylnicotinate is a key functional handle for the synthesis of a variety of substituted pyridine derivatives. This transformation can be achieved through several established synthetic methodologies. For instance, the vinyl group can undergo oxidation to yield an aldehyde or a carboxylic acid, which can then be used in a wide range of subsequent reactions. Furthermore, the double bond can participate in addition reactions, allowing for the introduction of various functional groups across the vinyl moiety.

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation | 1. OsO4, NMO; 2. NaIO4 | 6-Formylnicotinic acid methyl ester |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Methyl 6-(2-hydroxyethyl)nicotinate |

| Heck Coupling | Aryl halide, Pd catalyst, base | Methyl 6-(substituted-styryl)nicotinate |

| Epoxidation | m-CPBA | Methyl 6-(oxiran-2-yl)nicotinate |

Construction of Fused Heterocyclic Systems

The vinyl group of methyl 6-vinylnicotinate can act as a dienophile in Diels-Alder reactions, a powerful method for the construction of six-membered rings. google.comlibretexts.org This [4+2] cycloaddition with a suitable diene would lead to the formation of a fused heterocyclic system containing a pyridine ring. researchgate.net The ester group can influence the reactivity and regioselectivity of the cycloaddition. Such fused systems are of significant interest in medicinal chemistry and materials science. While specific examples with methyl 6-vinylnicotinate are not readily found, the reactivity of vinyl-substituted azaarenes in Lewis acid-promoted Diels-Alder reactions has been demonstrated, suggesting a viable pathway for this transformation. nih.gov

Precursor for Advanced Chemical Intermediates in Research

Methyl 6-vinylnicotinate can serve as a precursor to more complex chemical intermediates through multi-step synthetic sequences. The vinyl group allows for chain extension and the introduction of new functionalities, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or other esters. These transformations would yield advanced intermediates for the synthesis of targeted molecules in various research fields.

Utility in Agrochemical Research

Nicotinic acid and its derivatives have been investigated for their potential use in agrochemicals. researchgate.netnih.gov For example, some nicotinic acid derivatives have shown fungicidal activity. nih.gov Although there is no specific research documenting the use of methyl 6-vinylnicotinate in this area, its structural similarity to other biologically active pyridine derivatives suggests it could be a candidate for synthesis and screening in agrochemical research programs.

In Polymer Chemistry and Materials Science

The vinyl group of methyl 6-vinylnicotinate makes it a monomer that can potentially undergo polymerization.

Monomer for Homopolymerization and Copolymerization

Vinylpyridine and its derivatives are known to undergo polymerization. sid.iracs.orgresearchgate.netnih.gov It is therefore plausible that methyl 6-vinylnicotinate can act as a monomer for both homopolymerization and copolymerization with other vinyl monomers. The resulting polymers would have pendant methyl nicotinate (B505614) groups, which could be further modified to tune the properties of the polymer. The polymerization could potentially be initiated by free-radical, anionic, or controlled radical polymerization techniques. researchgate.netbeilstein-journals.org

Table of Potentially Relevant Polymerization Data for Vinyl Pyridine Derivatives

| Monomer | Polymerization Method | Resulting Polymer | Potential Properties |

| 2-Vinylpyridine (B74390) | Anionic, Radical, ATRP, RAFT | Poly(2-vinylpyridine) | pH-responsive, metal-chelating |

| 4-Vinylpyridine | Anionic, Radical, ATRP, RAFT | Poly(4-vinylpyridine) | pH-responsive, catalytic support |

| Methyl 6-vinylnicotinate (Hypothetical) | Radical, Controlled Radical | Poly(methyl 6-vinylnicotinate) | Functional polymer with ester groups |

The properties of copolymers derived from methyl 6-vinylnicotinate would depend on the comonomer used. For example, copolymerization with a hydrophobic monomer like styrene (B11656) could lead to amphiphilic block copolymers with interesting self-assembly properties.

Development of Functional Polymeric Materials

The presence of a vinyl group allows Methyl 6-vinylnicotinate to act as a monomer in various polymerization reactions. The resulting polymers, poly(methyl 6-vinylnicotinate), feature a pyridine ring and a methyl ester as pendant groups on each repeating unit. These functional groups impart unique properties to the polymer backbone.

Polymers derived from vinylpyridines, a class to which Methyl 6-vinylnicotinate belongs, have a wide range of applications due to the properties of the pyridine group. mdpi.com These properties include:

pH-Responsiveness: The pyridine nitrogen can be protonated at acidic pH, leading to changes in polymer solubility and conformation.

Metal Coordination: The lone pair of electrons on the nitrogen atom can coordinate with metal ions, making the polymers useful for creating catalysts, sensors, or materials for metal ion absorption. nih.gov

Quaternization: The pyridine nitrogen can be alkylated to form a permanent positive charge, creating a polyelectrolyte or polyionic liquid. mdpi.com This modification can drastically alter solubility and introduce antimicrobial properties. mdpi.comnih.gov

The polymerization of Methyl 6-vinylnicotinate can be achieved through several methods, each offering different levels of control over the final polymer architecture.

Potential Polymerization Methods for Methyl 6-vinylnicotinate

| Polymerization Method | Description | Potential Advantages for Poly(methyl 6-vinylnicotinate) |

|---|---|---|

| Free-Radical Polymerization | A common method initiated by radicals, suitable for a wide range of vinyl monomers. mdpi.com | Scalable and straightforward for producing high molecular weight polymers. |

| Controlled Radical Polymerization (e.g., RAFT, ATRP) | Techniques that allow for precise control over molecular weight, polydispersity, and architecture (e.g., block copolymers). mdpi.com | Enables the synthesis of well-defined materials and block copolymers with other monomers to create advanced functional materials. |

| Anionic Polymerization | Initiated by a nucleophile, this method can produce polymers with very narrow molecular weight distributions. | Offers high control over polymer structure, potentially leading to stereoregular polymers with unique properties. |

The resulting functional polymers could find use in applications such as smart coatings, membranes, and as modifiers for various industrial formulations. mdpi.com

Grafting and Surface Functionalization of Materials

Surface modification is a critical strategy for altering the properties of a material to enhance its performance for a specific application. The vinyl group of Methyl 6-vinylnicotinate makes it an ideal candidate for surface grafting, a process that covalently attaches molecules or polymer chains to a substrate. Poly(vinyl pyridine) (PVP), a polymer of a related monomer, is widely used as a surface modifier for immobilizing nanoparticles and creating antibacterial surfaces. mdpi.comresearchgate.netresearchgate.net

Grafting can be achieved through two primary approaches:

"Grafting to": In this method, poly(methyl 6-vinylnicotinate) is first synthesized and then reacted with a pre-activated surface.

"Grafting from": This approach involves anchoring an initiator to the surface, from which Methyl 6-vinylnicotinate monomers are then polymerized, growing the polymer chains directly from the substrate. researchgate.net This technique often allows for a higher density of grafted chains.

By grafting Methyl 6-vinylnicotinate or its polymer onto a surface, the substrate gains the chemical properties of the pyridine and ester functional groups. For instance, modifying a hydrophobic polymer surface like polypropylene (B1209903) or polyvinyl chloride (PVC) with this compound could increase its hydrophilicity, provide sites for metal ion chelation, or create a platform for further chemical reactions. researchgate.netmdpi.com

Potential Applications of Surfaces Functionalized with Methyl 6-vinylnicotinate

| Application Area | Functional Contribution of Grafted Layer |

|---|---|

| Biomedical Materials | The pyridine group can be quaternized to create antibacterial surfaces or modified to attach biomolecules. nih.govresearchgate.net |

| Sensors | The ability of the pyridine nitrogen to bind to specific analytes or metal ions could be used to create chemical sensors. mdpi.com |

| Catalysis | Immobilization of metal complexes onto the pyridine-functionalized surface to create reusable heterogeneous catalysts. |

| Anti-Corrosion Coatings | The pyridine moiety can interact with metal surfaces, potentially forming a protective layer that inhibits corrosion. mdpi.com |

As a Chemical Probe in Mechanistic Organic Chemistry Studies

While specific studies employing Methyl 6-vinylnicotinate as a chemical probe are not prominent in the literature, its structure possesses features that could be valuable for mechanistic investigations. A chemical probe is a molecule used to study biological systems or chemical reactions by virtue of its specific interactions or reactivity.

The reactivity of Methyl 6-vinylnicotinate is governed by its distinct functional domains:

The Vinyl Group: This site is susceptible to electrophilic addition and radical reactions. acs.org The rate and outcome of these reactions are electronically influenced by the electron-withdrawing pyridine ring.

The Pyridine Ring: The nitrogen atom acts as a nucleophile and a base. Its reactivity can be tuned by substituents on the ring. researchgate.net

The Methyl Ester: This group can undergo hydrolysis or transesterification and influences the electronic properties of the pyridine ring.

A molecule with this combination of reactive sites could be used, for example, to probe the selectivity of a new catalytic reaction. By observing which functional group reacts preferentially under a given set of conditions, chemists can gain insight into the electronic and steric preferences of the catalyst or reagent being studied. The spectroscopic handles of the aromatic pyridine ring also facilitate monitoring of the reaction progress.

Derivatization for High-Throughput Screening Library Synthesis

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for biological activity. The success of HTS relies on access to large and structurally diverse chemical libraries. Methyl 6-vinylnicotinate serves as an excellent starting scaffold for the synthesis of such libraries. mdpi.com

A scaffold is a core molecular structure upon which a variety of substituents can be added. The derivatization of Methyl 6-vinylnicotinate can be performed at its three key functional groups, allowing for a combinatorial approach to generate a large number of unique analogs from a single starting material. Structurally related compounds, such as other substituted methyl nicotinates, are known to be key intermediates in the synthesis of biologically active molecules. georganics.sk

Illustrative Derivatization Strategies for Library Synthesis

| Reactive Site | Reaction Type | Example Reagent Class | Resulting Functionality |

|---|---|---|---|

| Methyl Ester | Amidation | Primary/Secondary Amines | Amide Library |

| Vinyl Group | Michael Addition | Thiols, Amines | Thioethers, Aminoethyl derivatives |

| Vinyl Group | Diels-Alder Reaction | Dienes | Cyclohexene-fused pyridines |

| Pyridine Nitrogen | Quaternization | Alkyl Halides | Pyridinium Salt Library |

| Pyridine Nitrogen | N-Oxidation | Peroxy Acids (e.g., m-CPBA) | Pyridine-N-oxides |

By systematically combining different building blocks in these reactions, a vast library of compounds with diverse physical and chemical properties can be generated. These libraries can then be screened against various biological targets to identify new leads for drug development.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of pyridine (B92270) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. vcu.eduacsgcipr.org Future research will prioritize the development of environmentally benign synthetic pathways for Methyl 6-vinylnicotinate, aligning with the principles of green chemistry. chemistryjournals.netresearchgate.net

Key strategies for greener synthesis include:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool for synthesizing pyridine derivatives, offering advantages such as significantly shorter reaction times, improved yields, and the creation of pure products. nih.gov

Multi-Component Reactions (MCRs): One-pot MCRs are an increasingly important academic and ecological method, allowing for the synthesis of complex molecules like pyridine derivatives in a single step, which reduces harmful organic waste. researchgate.net

Biocatalysis and Renewable Feedstocks: Integrating biocatalysis, for instance, using enzymes or whole organisms, can lead to highly selective transformations under mild conditions. rsc.org Exploring bio-based starting materials instead of petroleum-derived precursors presents a significant opportunity for sustainability.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact of the synthesis. chemistryjournals.net

| Green Synthesis Strategy | Potential Advantages for Methyl 6-vinylnicotinate Synthesis | Relevant Principles |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, increased product purity. nih.gov | Energy efficiency, waste prevention. chemistryjournals.net |

| One-Pot Multi-Component Reactions (MCRs) | Increased synthetic efficiency, reduction in waste and purification steps. researchgate.net | Atom economy, waste prevention. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. rsc.org | Use of renewable feedstocks, catalysis. chemistryjournals.net |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental pollution. chemistryjournals.net | Safer solvents and auxiliaries. researchgate.net |

Exploration of Novel Reaction Pathways for the Vinyl Group

The vinyl group is a highly versatile functional group that can participate in a wide array of chemical transformations. Future research will focus on uncovering novel reaction pathways for the vinyl moiety in Methyl 6-vinylnicotinate, expanding its synthetic utility.

Asymmetric Photochemical Reactions: A promising area is the use of visible-light-promoted enantioselective [2+2] photocycloadditions. This strategy has been successfully applied to other acyclic vinylpyridines, enabling the synthesis of complex chiral structures through a highly organized transition state. nih.gov

Nucleophilic Addition: The electron-withdrawing nature of the pyridine ring activates the vinyl group for nucleophilic attack. wikipedia.org Systematic exploration of various nucleophiles could lead to a diverse library of 2-(pyridin-6-yl)ethyl derivatives with potential applications in pharmaceuticals and agrochemicals.

Polymerization: The vinyl group allows Methyl 6-vinylnicotinate to act as a monomer. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), could be employed to synthesize well-defined polymers with tailored properties. mdpi.com The resulting polymers would be analogous to poly(vinylpyridine) but with modified characteristics due to the methyl ester group.

Radical Functionalization: New strategies for radical functionalization based on the reactivity of pyridinyl radicals offer pathways for C(sp²)–C(sp³) bond formation. acs.org These methods can exhibit distinct positional selectivity compared to classical Minisci chemistry, providing alternative routes to functionalize the pyridine core while potentially involving the vinyl group in subsequent steps. acs.org

Application in Advanced Functional Materials

The unique structure of Methyl 6-vinylnicotinate makes it an attractive monomer for the development of advanced functional materials. By polymerizing this compound, new materials with properties analogous to or distinct from well-studied poly(vinylpyridines) (PVP) can be created.

Organic Electronics: Poly(4-vinylpyridine) (P4VP) has been successfully used as a cathode interface layer in inverted organic solar cells (OSCs), significantly improving device efficiency by reducing the work function of the electrode. nih.gov Polymers derived from Methyl 6-vinylnicotinate could be investigated for similar roles, with the ester group potentially fine-tuning the electronic properties and morphology of the interface layer. nih.gov

Nanomaterial Composites: P4VP has been used as a grafting polymer to immobilize gold nanoparticles onto carbon nanotubes, creating effective heterogeneous catalysts. acs.org The pyridine nitrogen in poly(methyl 6-vinylnicotinate) could similarly coordinate with metal nanoparticles, while the ester functionality could offer secondary interactions, leading to novel catalytic or sensing platforms.

Adhesion Promotion: The vinylpyridine functional group is known to be an effective adhesion-promoting agent for metal-polymer interfaces, a critical aspect in the microelectronics industry. researchgate.net Polymers based on Methyl 6-vinylnicotinate could be evaluated for their ability to enhance adhesion in advanced electronic packaging and flexible devices.

Functional Coatings: The pyridine functional groups in PVP enable strong interactions with acids and metal ions, making it useful for functional coatings and ion-exchange systems. polysciences.com Poly(methyl 6-vinylnicotinate) could form coatings with tunable hydrophilicity and specific metal ion chelation capabilities, useful in sensors or separation membranes.

| Potential Application Area | Role of Poly(methyl 6-vinylnicotinate) | Key Functional Groups |

| Organic Solar Cells | Interface layer to modify electrode work function and improve efficiency. nih.gov | Pyridine ring, Ester group |

| Heterogeneous Catalysis | Support for stabilizing and dispersing metal nanoparticles. acs.org | Pyridine nitrogen |

| Microelectronics | Adhesion promoter between polymer dielectrics and metal layers. researchgate.net | Pyridine ring, Vinyl backbone |

| Ion-Exchange / Sensing | Functional coating for selective binding of metal ions. polysciences.com | Pyridine nitrogen, Ester group |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of synthetic routes and material applications, modern high-throughput technologies are essential.

Flow Chemistry: The synthesis of pyridine compounds has been shown to benefit greatly from a transition from batch to continuous flow processes. vcu.edu A flow reactor setup for the synthesis of Methyl 6-vinylnicotinate could lead to higher yields, improved safety by minimizing the accumulation of reactive intermediates, and a reduction in production costs by up to 75%. vcu.edu This approach is particularly amenable to optimization and large-scale production.

Automated Synthesis: Automated platforms can facilitate high-throughput experimentation for the rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) to find optimal synthetic protocols. researchgate.net Furthermore, such platforms can be used to synthesize libraries of polymers derived from Methyl 6-vinylnicotinate with varying molecular weights or in combination with other monomers, accelerating the discovery of new functional materials. researchgate.net

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insight

A fundamental understanding of reaction mechanisms and material properties at the molecular level is crucial for rational design and optimization.